molecular formula C22H14 B1173494 ETHYLENEDIAMINE TETRAKIS(PROPOXYLATE-BLOCK-ETHOXYLATE) TETROL CAS No. 11111-34-5

ETHYLENEDIAMINE TETRAKIS(PROPOXYLATE-BLOCK-ETHOXYLATE) TETROL

Cat. No.: B1173494
CAS No.: 11111-34-5
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Description

Nomenclature and Chemical Classification

This compound is identified by the Chemical Abstracts Service registry number 26316-40-5, establishing its unique chemical identity within the global database of chemical substances. The compound operates under multiple systematic nomenclature conventions, with the International Union of Pure and Applied Chemistry designation being ethane-1,2-diamine;2-methyloxirane;oxirane. This molecular entity exists in close structural relationship to ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol, which represents the reversed block arrangement of the same fundamental building blocks.

The chemical classification places this material within the polyether surfactant category, specifically as a non-ionic surface-active agent. Commercial designations include various Tetronic formulations, such as Tetronic 1307, Tetronic 90R4, and Tetronic 150R1, reflecting different molecular weight distributions and block ratios. The systematic nomenclature alternatives encompass descriptors such as "1,2-ethanediamine, polymer with methyloxirane and oxirane" and "ethylene oxide, polymer with ethylenediamine and propylene oxide".

The molecular formula varies depending on the specific degree of polymerization, with representative examples including C34H72N2O12 for certain molecular weight distributions. The structural complexity arises from the variable chain lengths of both ethylene oxide and propylene oxide blocks, resulting in a family of related compounds rather than a single discrete molecular entity. This variability enables precise tuning of hydrophilic-lipophilic balance properties through controlled synthesis parameters.

Table 1: Chemical Identification Parameters

Parameter Value Reference
Chemical Abstracts Service Number 26316-40-5
Molecular Weight (representative) 700.94168 g/mol
Melting Point 21°C
Density 1.05 g/mL at 25°C
Refractive Index 1.455
Flash Point >230°F

Historical Development of Tetronic Block Copolymers

The historical development of Tetronic block copolymers traces its origins to the pioneering work conducted by BASF GmbH during the 1950s, establishing the foundational technology for tetrafunctional ethylene oxide-propylene oxide copolymer synthesis. This initial development represented a significant advancement in polymer chemistry, introducing the concept of star-shaped architectures that could provide enhanced performance characteristics compared to linear block copolymer alternatives. The early research focused on developing controlled polymerization techniques that could reliably produce four-armed structures with predictable molecular weight distributions and block compositions.

Throughout the subsequent decades, the technology evolved to encompass a broad range of molecular weights and ethylene oxide to propylene oxide ratios, enabling commercial production of materials with diverse performance profiles. The systematic development of the Tetronic trademark series provided researchers and industrial formulators with access to precisely characterized materials suitable for specific application requirements. This standardization facilitated widespread adoption across multiple industrial sectors, from pharmaceutical formulations to specialized chemical processing applications.

The scientific understanding of poloxamine behavior in aqueous systems advanced significantly during the latter half of the twentieth century, with researchers identifying the critical role of the central ethylenediamine unit in determining overall polymer properties. Investigations revealed that the degree of protonation of the central nitrogen atoms could be influenced by solution pH and ionic strength, providing an additional dimension of control over self-assembly processes. This pH-responsive behavior distinguished poloxamines from their linear poloxamer counterparts, opening new possibilities for stimuli-responsive formulations.

Recent advances in polymerization control and characterization techniques have enabled the development of increasingly sophisticated Tetronic variants with narrow molecular weight distributions and precisely defined block structures. Contemporary research continues to explore novel synthetic approaches that can provide enhanced control over the spatial arrangement of hydrophilic and hydrophobic segments, potentially leading to improved performance in emerging applications such as drug delivery systems and advanced materials processing.

Structural Relationship to Poly(ethylene oxide)-Poly(propylene oxide) Systems

The structural relationship between this compound and broader poly(ethylene oxide)-poly(propylene oxide) systems establishes a fundamental connection within the family of amphiphilic block copolymers. These materials share the common architectural principle of combining hydrophilic poly(ethylene oxide) segments with hydrophobic poly(propylene oxide) components, but differ significantly in their overall molecular topology and resulting properties. The tetrafunctional structure creates a star-shaped configuration that fundamentally alters the polymer's behavior in solution compared to linear analogs.

The four-armed architecture generates unique self-assembly characteristics, with the central ethylenediamine core serving as a junction point that constrains the spatial arrangement of the polymer chains. This structural constraint influences the formation of micellar structures in aqueous environments, typically resulting in smaller aggregation numbers and altered critical micelle concentration values compared to linear poly(ethylene oxide)-poly(propylene oxide) systems. Research has demonstrated that the star topology can provide enhanced stability of assembled structures while maintaining comparable surface activity.

Block sequence arrangement within the polymer chains represents another critical structural distinction, with propoxylate-block-ethoxylate configurations exhibiting different interfacial properties compared to ethoxylate-block-propoxylate arrangements. The specific positioning of hydrophilic and hydrophobic segments influences the polymer's orientation at interfaces and its effectiveness in various surfactant applications. Studies utilizing small-angle neutron scattering have revealed distinct microphase separation behaviors that depend on both the block sequence and the overall polymer architecture.

Table 2: Structural Comparison with Related Poly(ethylene oxide)-Poly(propylene oxide) Systems

Structural Feature Tetrafunctional Poloxamines Linear Poloxamers Branched Alternatives
Molecular Architecture Four-armed star Linear triblock Random branching
Central Junction Ethylenediamine None Variable
Critical Micelle Concentration Generally higher Lower Variable
Aggregation Number Typically smaller Larger Highly variable
pH Responsiveness Present Absent Limited

The amphiphilic balance in tetrafunctional systems can be precisely controlled through manipulation of both the ethylene oxide to propylene oxide ratio and the relative length of each block segment. This control enables fine-tuning of properties such as cloud point temperature, surface tension reduction capability, and solubilization capacity for hydrophobic compounds. Comparative studies have shown that the star architecture can provide superior performance in applications requiring both high surface activity and thermal stability, particularly in formulations subject to elevated processing temperatures.

Properties

CAS No.

11111-34-5

Molecular Formula

C22H14

Origin of Product

United States

Preparation Methods

Reaction Conditions and Parameters

  • Temperature : 90–120°C for propoxylation; 110–130°C for ethoxylation.

  • Pressure : 2–4 bar to maintain gaseous monomers in solution.

  • Catalyst Concentration : 0.1–0.5 wt% KOH relative to ethylenediamine.

  • Molar Ratios : Ethylenediamine : PO : EO = 1 : x : y, where x and y determine PPO/PEO block lengths.

ParameterPropoxylation RangeEthoxylation Range
Temperature (°C)90–120110–130
Pressure (bar)2–42–4
Reaction Time (h)3–64–8
Catalyst (KOH wt%)0.1–0.50.1–0.5

The block sequence (PPO-b-PEO) ensures amphiphilic behavior, critical for surfactant applications. Nuclear magnetic resonance (NMR) spectroscopy confirms block integrity, with distinct proton resonances for PPO methyl groups (δ 1.14 ppm) and PEO methylene units (δ 3.55 ppm).

Acrylation-Based Functionalization

Post-alkoxylation, terminal hydroxyl groups are often functionalized to enhance reactivity or enable crosslinking. A representative method involves acrylation using acryloyl chloride under anhydrous conditions:

  • Reagents :

    • Alkoxylated ethylenediamine tetrol (e.g., Tetronic 1107).

    • Acryloyl chloride (1.5–2.0 molar equivalents per hydroxyl group).

    • Potassium carbonate (K₂CO₃) as acid scavenger.

    • Solvent: Anhydrous dichloromethane (DCM).

  • Procedure :

    • Dissolve the tetrol in DCM (16 mL/g polymer).

    • Add K₂CO₃ (3.5 mmol/g polymer) and acryloyl chloride dropwise.

    • Stir at room temperature for 12 hours.

    • Filter to remove K₂CO₃, concentrate under vacuum, and precipitate in diethyl ether.

Yield : 85–95% acrylation efficiency, verified by ¹H NMR integration of acrylate protons (δ 5.85–6.44 ppm).

Industrial-Scale Continuous Production

Large-scale synthesis employs continuous reactors to ensure consistent product quality. Key features include:

  • Tubular Reactors : Enable precise temperature and pressure control.

  • In-Line Monitoring : Fourier-transform infrared (FTIR) spectroscopy tracks monomer conversion.

  • Automated Feed Systems : Adjust PO/EO ratios in real-time based on viscosity sensors.

Industrial ParameterSpecification
Reactor TypeTubular plug-flow reactor
Throughput500–1,000 kg/hour
Ethylene Oxide Purity≥99.9% (vapor-phase to avoid side reactions)
Residual Monomer<0.1% (verified by gas chromatography)

Characterization and Quality Control

Rigorous characterization ensures compliance with application-specific requirements:

Spectroscopic Analysis

  • ¹H NMR : Quantifies block lengths and functionalization efficiency.

    • PPO methyl: δ 1.14 ppm (integration = 720 protons for Tetronic 1107).

    • Acrylate protons: δ 5.85–6.44 ppm.

  • FT-IR : Confirms acrylation via C=O stretch at 1,725 cm⁻¹ and loss of O-H stretch at 3,462 cm⁻¹.

Thermal Properties

  • Melting Point : 52°C (DSC peak).

  • Glass Transition Temperature (Tg) : -60°C (PPO block), -50°C (PEO block).

PropertyValueMethod
Melting Point52°CDSC
Density (25°C)1.04 g/mLPycnometry
Refractive Index1.452Abbe refractometer

Challenges and Optimization Strategies

  • Side Reactions : Ethylene oxide (EO) can undergo ring-opening polymerization without strict moisture control. Solutions include molecular sieves and nitrogen sparging.

  • Viscosity Build-Up : High molecular weight products require staged monomer addition or solvent dilution.

  • Catalyst Removal : Filtration through Celite™ or ion-exchange resins reduces residual KOH to <10 ppm .

Chemical Reactions Analysis

Types of Reactions

ETHYLENEDIAMINE TETRAKIS(PROPOXYLATE-BLOCK-ETHOXYLATE) TETROL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Surfactant in Digital Microfluidic Devices

One of the primary applications of ethylenediamine tetrakis(propoxylate-block-ethoxylate) tetrol is as a surfactant additive in digital microfluidic devices. This compound significantly reduces protein adsorption on device surfaces, which is crucial for the manipulation of biological fluids such as blood.

Case Study: Protein Resistance in Microfluidics

A study demonstrated that the use of this surfactant allowed for the manipulation of droplets containing whole blood for over one hour without significant fouling, outperforming traditional surfactants by a factor of over 150 times . This capability is essential for improving diagnostic platforms that rely on accurate fluid handling.

Lubricant and Anti-Foaming Agent

This compound serves as an effective lubricant in metalworking and as an anti-foaming agent in various industrial processes. Its surface-active properties enhance lubricity and reduce foam formation, which can be detrimental in manufacturing settings.

Application in Metalworking

In metalworking, this compound is used to improve the performance of cutting fluids by minimizing friction and heat generation during machining processes. It also acts as an extender for linear and cross-linked polyesters and polyurethanes, enhancing their mechanical properties .

Electrodeposition Processes

Recent research has explored the effects of this compound on the electrodeposition of metals such as tin. The addition of this compound has been shown to influence the morphology and quality of the deposited films.

Findings from Electrodeposition Studies

A study indicated that incorporating this compound into tin electrodeposition solutions resulted in smoother and more uniform coatings compared to control solutions without the surfactant . This property is particularly valuable in electronics manufacturing, where coating uniformity is critical.

Biomedical Applications

The compound's amphiphilic nature makes it suitable for various biomedical applications, including drug delivery systems and tissue engineering scaffolds. Its ability to form micelles facilitates the encapsulation and controlled release of therapeutic agents.

Case Study: Drug Delivery Systems

Research has shown that formulations utilizing this compound can enhance the solubility and bioavailability of poorly water-soluble drugs, making it a promising candidate for developing advanced drug delivery systems .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Digital MicrofluidicsSurfactant additive preventing protein adsorptionEnables long-duration manipulation of blood
MetalworkingLubricant and anti-foaming agentReduces friction; improves cutting fluid performance
ElectrodepositionEnhances quality of metal coatingsProduces smoother, more uniform deposits
Biomedical ApplicationsDrug delivery and tissue engineeringImproves solubility and bioavailability

Mechanism of Action

The mechanism by which ETHYLENEDIAMINE TETRAKIS(PROPOXYLATE-BLOCK-ETHOXYLATE) TETROL exerts its effects involves its ability to interact with various molecular targets. It can inhibit the expression of certain proteins, such as p-glycoprotein, which plays a role in the blood-brain barrier . Additionally, its surfactant properties allow it to reduce surface tension and improve the solubility of other compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethylenediamine Tetrakis(ethoxylate-block-propoxylate) Tetrol

  • Key Difference : Block sequence (EO-block-PO vs. PO-block-EO).
  • Molecular Weight : Average Mn ≥7,200 (higher than the PO-block-EO variant) .
  • Applications : Similar surfactant and defoaming roles but with enhanced hydrophilicity due to EO outer blocks, making it preferable in aqueous formulations .

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Neurol TE)

  • Structure : Smaller molecule with four hydroxypropyl groups attached to ethylenediamine ($ \text{C}{14}\text{H}{32}\text{N}2\text{O}4 $, Mn ~300) .
  • Applications :
    • Chelating agent in paints and varnishes .
    • Catalyst in polyurethane production .
    • Hydrogel crosslinker in biomedical applications .
  • Solubility: Miscible with water and organic solvents (e.g., ethanol, toluene) .

Tetrahydroxypropyl Ethylenediamine (THPE)

  • Structure : Similar to Neurol TE but marketed as a cosmetic-grade chelator and buffer .
  • Uses :
    • pH adjuster in personal care products .
    • Substitute for EDTA in metal sequestration .

Poloxamines (e.g., Poloxamine 1307)

  • Structure : Ethylene diamine core with alternating PO/EO blocks but differing block ratios and molecular weights .
  • Applications : Drug delivery systems and biomedical research due to temperature-responsive micellization .

Comparative Data Table

Compound Molecular Formula Mn Range Key Applications Solubility Profile
Ethylenediamine Tetrakis(PO-block-EO) $ \text{C}{34}\text{H}{72}\text{N}2\text{O}{12} $ ≤3,600 Surfactants, defoamers, lubricants Water, polar solvents
Ethylenediamine Tetrakis(EO-block-PO) $ \text{C}{34}\text{H}{72}\text{N}2\text{O}{12} $ ≥7,200 Aqueous cleaners, coatings Water
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine $ \text{C}{14}\text{H}{32}\text{N}2\text{O}4 $ ~300 Polyurethane catalysts, chelators Water, ethanol, toluene
THPE $ \text{C}{14}\text{H}{32}\text{N}2\text{O}4 $ ~300 Cosmetics, buffers Water
Poloxamine 1307 Not specified ~15,000 Drug delivery, biomedical research Water

Notes on Conflicting Data

  • CAS Number Variability : Two CAS numbers (26316-40-5 and 11111-34-5) are cited, likely representing isomers or different Mn ranges .
  • Molecular Weight Discrepancies : Mn ranges from 700 to 7,200, attributed to variations in polymerization degrees during synthesis .

Biological Activity

Ethylene diamine tetrakis(propoxylate-block-ethoxylate) tetrol (EDTP) is a complex surfactant with diverse applications in various fields, including biochemistry, pharmaceuticals, and materials science. This article explores its biological activity, focusing on its surfactant properties, potential therapeutic applications, and relevant case studies.

  • Chemical Name : Ethylenediamine tetrakis(propoxylate-block-ethoxylate) tetrol
  • CAS Number : 11111-34-5
  • Molecular Formula : C22H14N2O12
  • Molecular Weight : Approximately 700.9 g/mol

EDTP is characterized by a high hydrophilic-lipophilic balance (HLB), which influences its behavior as a surfactant and its interaction with biological systems .

1. Surfactant Properties

EDTP exhibits notable surfactant properties, making it effective in various applications:

  • Surface Tension Reduction : It significantly lowers the surface tension of aqueous solutions, facilitating the dispersion of hydrophobic substances.
  • Emulsification : EDTP can stabilize emulsions, which is crucial in formulations for pharmaceuticals and cosmetics.

These properties are primarily attributed to the ethylene diamine backbone and the block copolymer structure formed by ethylene oxide (EO) and propylene oxide (PO) units. The ratio of EO to PO affects the surfactant's efficacy in different environments .

2. Antimicrobial Activity

Recent studies have indicated that EDTP possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, a study published in Scientific Reports highlighted its potential as an antimicrobial agent in medical coatings, suggesting that EDTP could reduce biofilm formation on surfaces .

3. Cytotoxicity Studies

While exploring its therapeutic potential, researchers have conducted cytotoxicity assessments of EDTP on human cell lines. Results indicated that at low concentrations, EDTP exhibits minimal cytotoxic effects, suggesting a favorable safety profile for biomedical applications. However, at higher concentrations, cytotoxicity increases significantly .

Case Study 1: Application in Coatings

A study investigated the use of EDTP in antimicrobial coatings for medical devices. The results showed that surfaces treated with EDTP exhibited reduced bacterial colonization compared to untreated controls. This suggests that EDTP can enhance the longevity and safety of medical devices by preventing infections .

Case Study 2: Use in Drug Delivery Systems

Another research project explored EDTP's role as a carrier in drug delivery systems. The study demonstrated that EDTP could encapsulate hydrophobic drugs effectively, improving their solubility and bioavailability. This property is particularly beneficial for poorly soluble drugs, enhancing their therapeutic efficacy .

Comparative Analysis of Surfactants

To better understand the unique properties of EDTP, a comparative analysis with other common surfactants is presented below:

PropertyEthylenediamine Tetrakis(Propoxylate-Block-Ethoxylate)Pluronic® F68Tween 80
HLB ValueHighModerateHigh
Surface Tension ReductionExcellentGoodExcellent
Emulsification CapacityHighModerateHigh
Antimicrobial ActivityPresentLimitedLimited
CytotoxicityLow at therapeutic dosesLowModerate

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the block copolymer structure of ethylenediamine tetrakis(propxylate-block-ethoxylate) tetrol?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve ethoxylate (EO) and propoxylate (PO) block sequences, gel permeation chromatography (GPC) to determine molecular weight distribution, and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., hydroxyl, amine). Cross-reference with reported molecular formulas (e.g., C34H72N2O12, Mn ~7,200 or ~3,600) .

Q. What are the standard physical properties (e.g., density, viscosity) critical for handling this compound in laboratory settings?

  • Key Properties :

  • Density: 1.05 g/mL at 25°C
  • Melting point: 21°C (DSC peak)
  • Refractive index: 1.455 (n20/D)
    • Handling : Store in airtight containers at ≤25°C in dry, ventilated environments to prevent hygroscopic absorption or oxidative degradation .

Q. How does the EO/PO block ratio influence the compound’s surfactant properties in aqueous systems?

  • Experimental Design : Prepare formulations with varying EO/PO ratios (e.g., 1:2, 1:3) and measure critical micelle concentration (CMC) using surface tension assays. Correlate results with dynamic light scattering (DLS) to assess micelle size and stability .

Advanced Research Questions

Q. What experimental strategies optimize the synthesis of this compound via ethylene oxide (EO)/propylene oxide (PO) ring-opening polymerization?

  • Methodology :

  • Catalyst Selection : Use alkali metal hydroxides (e.g., KOH) or metal-amine complexes to control block sequencing .
  • Reaction Parameters : Maintain temperatures between 80–120°C and pressure <5 bar to ensure controlled EO/PO addition. Monitor molecular weight via in-situ GPC .
  • Purification : Remove unreacted monomers via vacuum distillation or dialysis .

Q. How can researchers resolve discrepancies in reported molecular weights and CAS registry numbers across literature sources?

  • Data Reconciliation :

  • CAS Conflicts : The compound is listed under CAS 26316-40-5 (Mn ~7,200) and 11111-34-5 (Mn ~3,600) , likely reflecting different polymerization degrees.
  • Validation : Cross-check with synthetic protocols (e.g., EO/PO feed ratios) and analytical data (e.g., Mn via GPC) to confirm identity .

Q. What methodologies assess the compound’s efficacy as a chain extender in polyurethane (PU) synthesis?

  • Experimental Design :

  • PU Formulation : Incorporate 0.5–5 wt% of the compound into pre-polymer (e.g., isocyanate-terminated PU).
  • Performance Metrics : Measure tensile strength (ASTM D412), elongation at break, and thermal stability (TGA/DSC) to evaluate crosslinking efficiency .

Q. How can computational modeling predict the compound’s self-assembly behavior in complex solvent systems?

  • Approach : Use molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to model micelle formation in water/ethanol mixtures. Validate predictions experimentally via small-angle X-ray scattering (SAXS) .

Data Contradiction and Validation

Q. Why do conflicting reports exist regarding the compound’s defoaming efficiency in industrial coatings?

  • Analysis : Variability may arise from differences in substrate hydrophobicity, pH (tested range: 6–10), or surfactant concentration (0.1–2.0 wt%). Standardize testing using ASTM D892-18 foaming protocols and include control formulations .

Tables for Key Data

Property Reported Value Source
Molecular Weight (Mn)3,600–7,200 g/mol
Density (25°C)1.04–1.05 g/mL
CAS Registry Numbers26316-40-5, 11111-34-5
Melting Point (DSC)21–52°C

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